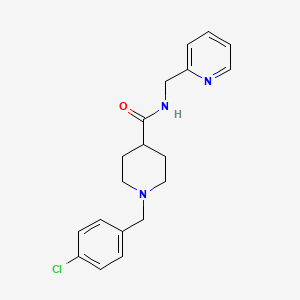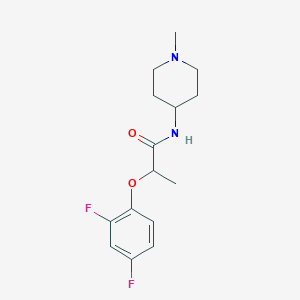![molecular formula C15H23N3O4S B5169677 N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)
N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide, commonly known as TAK-659, is a small molecule inhibitor that is used in scientific research applications. This chemical compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and functioning of B cells and plays a crucial role in the immune system. The aim of
Mecanismo De Acción
TAK-659 is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B cell development and function. BTK is activated by the binding of antigens to the B cell receptor, which leads to the activation of downstream signaling pathways. BTK phosphorylates various proteins, including phospholipase Cγ2 (PLCγ2), which leads to the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers activate downstream signaling pathways, ultimately leading to B cell activation and proliferation. TAK-659 inhibits BTK by binding to the active site of the kinase, preventing its phosphorylation of downstream targets and ultimately leading to reduced B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 inhibits BTK with high selectivity and potency, with an IC50 value of 0.85 nM. In vivo studies have shown that TAK-659 reduces B cell activation and proliferation in animal models of autoimmune diseases and cancer. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TAK-659 in lab experiments is its high selectivity and potency for BTK. This allows for the specific inhibition of B cell signaling pathways, without affecting other signaling pathways in the cell. TAK-659 also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of using TAK-659 is its cost, which may be prohibitive for some research groups. In addition, TAK-659 has not yet been approved for clinical use, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the use of TAK-659 in scientific research. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases. Another potential application is in the treatment of B cell lymphomas, where TAK-659 may be used in combination with other therapies to improve patient outcomes. In addition, further studies are needed to evaluate the long-term safety and efficacy of TAK-659, as well as its potential applications in other diseases and conditions.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions. The starting material is 2-methoxy-5-nitrobenzenesulfonic acid, which is converted to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylpiperazine to form the corresponding sulfonamide. Finally, the sulfonamide is coupled with propanoyl chloride to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been used in various scientific research applications, including the study of B cell signaling, autoimmune diseases, and cancer. BTK is a key mediator of B cell receptor signaling, and its inhibition by TAK-659 has been shown to reduce B cell activation and proliferation. This makes TAK-659 a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and lupus, which are characterized by abnormal B cell activation. In addition, BTK is also involved in the development of certain types of cancer, such as B cell lymphomas. TAK-659 has been shown to inhibit the growth of these cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-4-15(19)16-13-11-12(5-6-14(13)22-3)23(20,21)18-9-7-17(2)8-10-18/h5-6,11H,4,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLARMPAJWRFUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5169599.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5169621.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N,N'-bis(2-phenylethyl)thiourea](/img/structure/B5169627.png)
![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5169647.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)